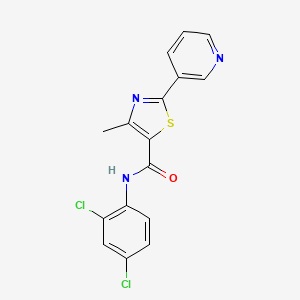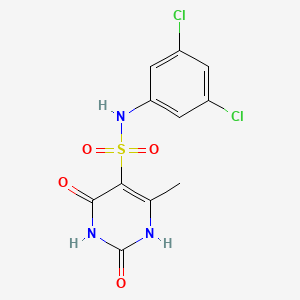
N-(2,4-dichlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
Descripción general
Descripción
N-(2,4-dichlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its anti-tumor properties. DMXAA was first synthesized in 1998 and since then, it has been investigated for its potential use in cancer therapy.
Mecanismo De Acción
N-(2,4-dichlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide exerts its anti-tumor effects through the activation of the immune system. It binds to and activates the stimulator of interferon genes (STING) pathway, which leads to the production of cytokines and chemokines that recruit immune cells to the tumor site. This results in the induction of tumor necrosis and inhibition of angiogenesis.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to induce the production of cytokines and chemokines, including interferons, interleukins, and tumor necrosis factor-alpha. It also leads to the recruitment of immune cells, such as natural killer cells, dendritic cells, and T cells, to the tumor site. N-(2,4-dichlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been shown to have low toxicity in normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dichlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its anti-tumor properties, making it a well-characterized compound. However, N-(2,4-dichlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.
Direcciones Futuras
There are several future directions for the use of N-(2,4-dichlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide in cancer therapy. One potential direction is the development of combination therapies that include N-(2,4-dichlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide and chemotherapy drugs. Another direction is the investigation of N-(2,4-dichlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide in combination with immunotherapy drugs, such as checkpoint inhibitors. Additionally, the use of N-(2,4-dichlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide in combination with radiation therapy is an area of active research. Finally, the development of N-(2,4-dichlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide analogs with improved solubility and stability could lead to more effective anti-tumor agents.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are key processes in tumor growth and metastasis. N-(2,4-dichlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has also been shown to enhance the activity of chemotherapy drugs, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS/c1-9-14(23-16(20-9)10-3-2-6-19-8-10)15(22)21-13-5-4-11(17)7-12(13)18/h2-8H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDZOZAWARQSFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-({[6-ethyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4650096.png)
![4-[ethyl(methylsulfonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B4650099.png)
![4,4'-[(2,5-dimethyl-1,3-dioxane-2,5-diyl)bis(oxybut-2-yne-4,1-diyl)]dimorpholine](/img/structure/B4650104.png)
![N-(4-chlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4650111.png)

![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4650122.png)
![2-(4-chloro-3-nitrophenyl)-4-{3-[(2-fluorobenzyl)oxy]-4-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4650139.png)
![2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4650148.png)
![5-bromo-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4650152.png)
![2-[({3-[(ethylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B4650161.png)

![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4650168.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4650180.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide](/img/structure/B4650190.png)